An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridin-4-ol, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the parent molecule a subject of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,8-naphthyridin-4-ol, detailed experimental protocols for its synthesis, and an exploration of its role in key biological signaling pathways.
Core Physicochemical Properties
1,8-Naphthyridin-4-ol exists in tautomeric equilibrium with its keto form, 1H-1,8-naphthyridin-4-one, with the latter being the predominant tautomer. This dynamic is crucial for its chemical reactivity and biological interactions.
Table 1: General and Physicochemical Properties of 1,8-Naphthyridin-4-ol
| Property | Value | Source |
| IUPAC Name | 1H-1,8-naphthyridin-4-one | --INVALID-LINK--[1] |
| Synonyms | 1,8-Naphthyridin-4-ol,[1][2]Naphthyridin-4-ol | --INVALID-LINK-- |
| CAS Number | 54569-29-8 | --INVALID-LINK-- |
| Chemical Formula | C₈H₆N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 146.15 g/mol | --INVALID-LINK--[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (Predicted) | 0.8 (XLogP3-AA) | --INVALID-LINK-- |
Experimental Protocols
The primary synthetic route to the 1,8-naphthyridine core is the Friedländer annulation, a condensation reaction between a 2-amino-pyridine-3-carbaldehyde and a compound containing a reactive α-methylene group.
General Experimental Protocol for the Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Condensation
This protocol is a representative example for the synthesis of 1,8-naphthyridine scaffolds and can be adapted for the synthesis of 1,8-naphthyridin-4-ol.
Materials:
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2-Aminonicotinaldehyde
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Active methylene compound (e.g., ethyl acetoacetate for the synthesis of a 2-methyl-4-hydroxy-1,8-naphthyridine derivative)
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Catalyst (e.g., base or acid)
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Solvent (e.g., ethanol, water)
Procedure:
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A mixture of 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) is dissolved in a suitable solvent.
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A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid is added to the reaction mixture.
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The mixture is then heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
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The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to yield the desired 1,8-naphthyridine derivative.
A greener approach to this synthesis has been developed using water as the solvent, which can offer high yields and simplifies the workup procedure.
Biological Significance and Signaling Pathways
Derivatives of 1,8-naphthyridin-4-ol have been identified as potent modulators of various biological targets, implicating their involvement in critical signaling pathways relevant to drug development.
Cannabinoid Receptor Signaling Pathway
Several 1,8-naphthyridine derivatives have been synthesized and evaluated as ligands for cannabinoid receptors (CB1 and CB2).[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, initiate a cascade of intracellular events.
Caption: Cannabinoid Receptor Signaling Pathway.
Activation of cannabinoid receptors by 1,8-naphthyridine derivatives can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the TLR4 signaling pathway. TLR4 activation, typically by lipopolysaccharide (LPS), triggers a signaling cascade that results in the production of pro-inflammatory cytokines.
Caption: TLR4/MyD88/NF-κB Signaling Pathway.
By potentially inhibiting key components of this pathway, such as MyD88, 1,8-naphthyridine derivatives can suppress the activation of NF-κB, a critical transcription factor for inflammatory gene expression. This mechanism underlies their potential as anti-inflammatory agents.
Conclusion
1,8-Naphthyridin-4-ol represents a foundational structure in the development of pharmacologically active compounds. While a complete experimental profile of its physicochemical properties is not fully available, its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance. Further research to fully characterize the parent compound and explore its therapeutic potential is warranted. The signaling pathways outlined in this guide provide a framework for understanding the mechanisms of action of 1,8-naphthyridine-based drugs and for the rational design of new and improved therapeutic agents.
References
- 1. 1,8-Naphthyridin-4-OL | C8H6N2O | CID 589681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
